9-Methyl-6,9-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure, which features a bicyclic system where two rings share a single atom. Its molecular formula is , and it has a molecular weight of approximately 182.22 g/mol. This compound is of significant interest in various scientific fields, particularly in medicinal chemistry and materials science.
The compound is classified as a diazaspiro compound, which contains nitrogen atoms within its spirocyclic framework. It can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes . The compound's unique structure allows for interesting conformational dynamics, making it a subject of study in both chemical and biological contexts.
The synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane typically involves several methodologies:
The synthesis process may include:
9-Methyl-6,9-diazaspiro[4.5]decane features a spiro structure characterized by:
InChI=1S/C9H18N2/c1-11-7-6-10-9(8-11)4-2-3-5-9/h10H,2-8H2,1H3
MTJIOPLJIVEVOW-UHFFFAOYSA-N
.This structural data is critical for understanding the compound's reactivity and potential applications.
9-Methyl-6,9-diazaspiro[4.5]decane can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action of 9-Methyl-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or ion channels, modulating their activity and thereby exerting effects relevant to treating neurological disorders. The exact pathways and targets can vary depending on the specific application and context.
Relevant data from studies indicate that the compound exhibits notable biological activities, particularly in pharmacology, highlighting its potential as a therapeutic agent .
9-Methyl-6,9-diazaspiro[4.5]decane has several applications in scientific research:
The versatility of this compound makes it a valuable building block in various fields of research and industrial applications.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5